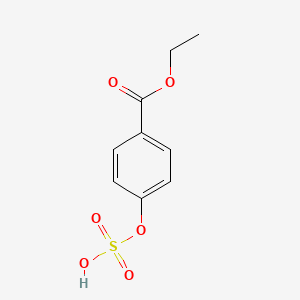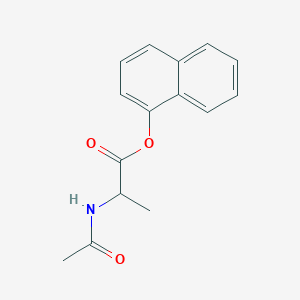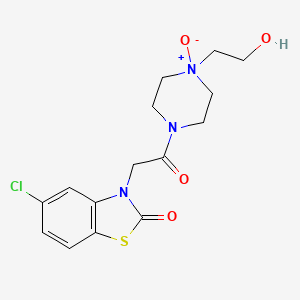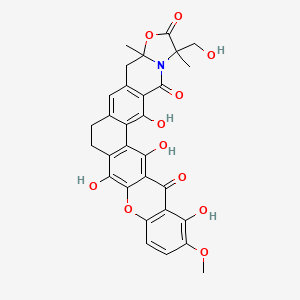
Citreamicin epsilon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citreamicin epsilon is a natural product found in Streptomyces caelestis and Streptomyces vinaceus with data available.
Applications De Recherche Scientifique
Antibacterial Activity
Citreamicin epsilon demonstrates potent activity against Gram-positive pathogens, including multidrug-resistant Staphylococcus aureus (MDRSA). It is particularly effective, with minimal inhibitory concentration (MIC) values of less than 1 microgram/mL against various resistant strains. These findings were a result of studies conducted using extracts from Streptomyces vinaceus, further analyzed through chromatography, NMR, and mass spectroscopy techniques (Hopp et al., 2008).
Antitumor Effects
Citreamicin epsilon has shown significant potential as an antitumor agent. In a cytotoxicology study, its two diastereomers, citreamicin epsilon A and B, exhibited different apoptotic effects on PtK2 cells. The study utilized iTRAQ-based quantitative proteomic analysis to explore the mechanism of cytotoxicity, highlighting the role of the nuclear transcription factor κB (NF-κB) pathway in the process (Liu et al., 2020).
Induction of Apoptosis in Cancer Cells
Further research on citreamicin epsilon revealed its potency in inducing apoptosis in cancer cells, specifically HeLa (cervical cancer) and HepG2 (hepatic carcinoma) cells. The apoptosis was confirmed to occur via the activation of caspase-3 and was associated with an increase in reactive oxygen species (ROS) within the cells (Liu et al., 2013).
Antifungal Activity
Citreamicin epsilon also possesses significant antifungal properties. Its genome-based analysis in Streptomyces caelestis revealed its effectiveness against plant pathogenic fungi. The study identified a citreamicin gene cluster responsible for its biosynthesis, underlining its role in inhibiting fungal growth (Liu et al., 2019).
Propriétés
Nom du produit |
Citreamicin epsilon |
|---|---|
Formule moléculaire |
C30H25NO11 |
Poids moléculaire |
575.5 g/mol |
Nom IUPAC |
3,18,25,29-tetrahydroxy-7-(hydroxymethyl)-24-methoxy-7,10-dimethyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,18,21(26),22,24,28-nonaene-5,8,27-trione |
InChI |
InChI=1S/C30H25NO11/c1-29(10-32)28(39)42-30(2)9-12-8-11-4-5-13-18(16(11)23(35)17(12)27(38)31(29)30)24(36)20-25(37)19-14(41-26(20)21(13)33)6-7-15(40-3)22(19)34/h6-8,32-36H,4-5,9-10H2,1-3H3 |
Clé InChI |
FJAZFAHKUIAABK-UHFFFAOYSA-N |
SMILES canonique |
CC12CC3=C(C(=C4C(=C3)CCC5=C4C(=C6C(=C5O)OC7=C(C6=O)C(=C(C=C7)OC)O)O)O)C(=O)N1C(C(=O)O2)(C)CO |
Synonymes |
citreamicin epsilon |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



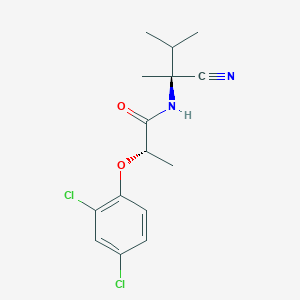
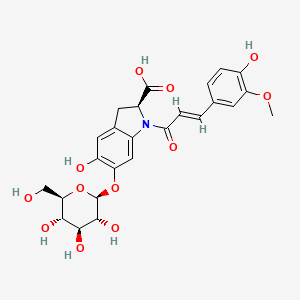
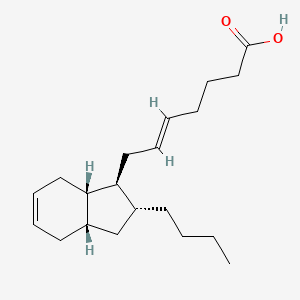
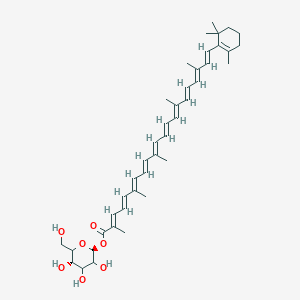
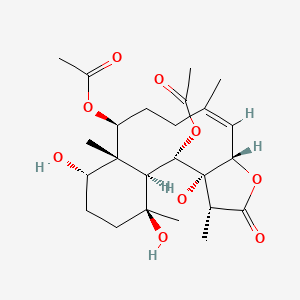
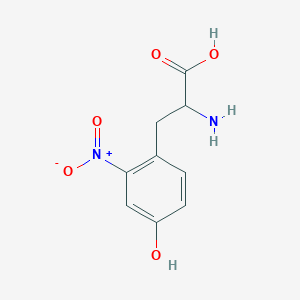
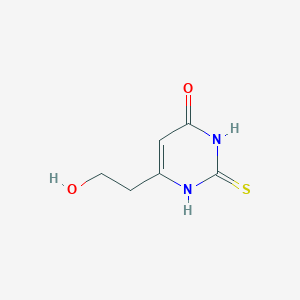
![[(1R,4S,5S,12R,15S,16S)-2,13-dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24-trithia-3,14-diazahexacyclo[10.9.3.01,14.03,12.04,10.015,20]tetracosa-6,9,17,19-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B1262348.png)
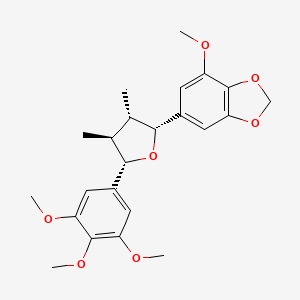
![N-(4-fluorophenyl)-7-methoxy-2-thieno[2,3-b]quinolinecarboxamide](/img/structure/B1262350.png)
![methyl 7-[(1R,2S,3S)-3-hydroxy-2-(3-hydroxy-3-methyl-4-phenoxybut-1-ynyl)-5-oxocyclopentyl]heptanoate](/img/structure/B1262352.png)
